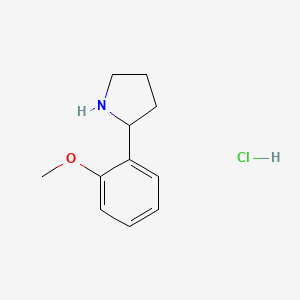

2-(2-Methoxyphenyl)pyrrolidine hydrochloride

Description

The Pyrrolidine (B122466) Scaffold in Modern Medicinal Chemistry and Drug Discovery Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of biologically active molecules, including many natural products and synthetic drugs. nih.govfrontiersin.org Its prevalence in medicinal chemistry can be attributed to several key characteristics that make it a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

One of the most significant features of the pyrrolidine ring is its three-dimensional structure. Unlike flat aromatic rings, the saturated pyrrolidine ring is non-planar, which allows for a more precise spatial arrangement of substituents. This three-dimensionality is crucial for specific interactions with biological targets such as proteins and enzymes. nih.gov Furthermore, the pyrrolidine scaffold often contains one or more chiral centers, leading to the existence of stereoisomers that can exhibit markedly different biological activities and pharmacological profiles. nih.gov

The versatility of the pyrrolidine ring is further demonstrated by its presence in a wide range of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govfrontiersin.org This broad spectrum of activity underscores the importance of the pyrrolidine scaffold as a foundational element in the design and development of new drugs.

Below is a table summarizing the key attributes of the pyrrolidine scaffold:

| Feature | Description | Significance in Drug Discovery |

| Structure | Five-membered saturated nitrogen-containing heterocycle | Provides a versatile and robust framework for molecular design. |

| Three-Dimensionality | Non-planar conformation | Allows for precise spatial orientation of substituents, enhancing target-specific interactions. |

| Chirality | Often contains stereocenters | Enables the development of stereoisomers with distinct and potentially improved pharmacological profiles. |

| Biological Activity | Present in numerous bioactive natural products and synthetic drugs | Serves as a "privileged scaffold" for a wide range of therapeutic targets. |

Contextualization of 2-(2-Methoxyphenyl)pyrrolidine (B11805) Hydrochloride within Contemporary Chemical and Pharmacological Investigations

2-(2-Methoxyphenyl)pyrrolidine hydrochloride belongs to the class of 2-arylpyrrolidines, which are characterized by the attachment of an aromatic ring at the 2-position of the pyrrolidine scaffold. The specific "2-methoxyphenyl" substituent, also known as an o-anisyl group, introduces additional chemical and electronic features that can influence the compound's biological activity.

Contemporary research into 2-arylpyrrolidine derivatives has revealed a range of potential therapeutic applications. For instance, studies have shown that compounds within this class can exhibit significant anticancer and anti-biofilm activity. The presence and position of substituents on the aryl ring have been found to play a crucial role in modulating this activity.

While specific pharmacological data for this compound is not extensively detailed in publicly available literature, research on structurally similar compounds provides a basis for its potential areas of investigation. For example, various 2-arylpyrrolidine derivatives have been evaluated for their activity as inhibitors of enzymes such as glycosidases.

The following table outlines the key structural features of this compound and their potential implications in research:

| Structural Feature | Description | Potential Research Implications |

| Pyrrolidine Ring | Core heterocyclic scaffold | Foundation for diverse biological activities. |

| 2-Aryl Substitution | Phenyl group at the 2-position | Associated with anticancer and anti-biofilm properties in related compounds. |

| ortho-Methoxy Group | -OCH3 group at the 2-position of the phenyl ring | Can influence metabolic stability, lipophilicity, and receptor binding interactions. |

| Hydrochloride Salt | Forms a salt with hydrochloric acid | Enhances solubility and stability for research and potential pharmaceutical applications. |

Historical Development and Academic Interest in Structurally Related Compounds

The academic interest in pyrrolidine-containing compounds has a long history, stemming from the discovery of their presence in a multitude of natural products, most notably alkaloids. nih.gov The synthesis of the pyrrolidine ring and its derivatives has been a subject of extensive research in organic chemistry, leading to the development of numerous synthetic methodologies.

Early synthetic efforts often focused on the modification of naturally occurring pyrrolidine-containing starting materials, such as the amino acid proline. nih.gov Over time, a variety of synthetic routes have been developed to construct the pyrrolidine ring from acyclic precursors, allowing for greater control over the substitution patterns and stereochemistry of the final products.

The interest in 2-substituted pyrrolidines, in particular, has grown with the understanding of their importance as pharmacophores—the essential molecular features responsible for a drug's pharmacological activity. The development of stereoselective synthesis methods has been a significant focus, as the biological activity of chiral 2-substituted pyrrolidines is often highly dependent on their stereochemistry. nih.gov

The ongoing research in this area continues to build upon a rich history of synthetic organic chemistry and medicinal chemistry, with the ultimate goal of developing new and effective treatments for a wide range of diseases.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-methoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10;/h2-3,5,7,10,12H,4,6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLICRXAXXNCCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Pathways to 2-(2-Methoxyphenyl)pyrrolidine (B11805) Hydrochloride and Related Analogs

The construction of the 2-(2-methoxyphenyl)pyrrolidine core can be achieved through several synthetic routes, each with its own set of advantages and challenges. These pathways often involve the formation of the pyrrolidine (B122466) ring as a key step, followed by modifications to introduce the desired functional groups.

The synthesis of 2-(2-methoxyphenyl)pyrrolidine often involves a multi-step process that requires careful optimization of reaction conditions. A common method is the reductive amination of a 1,4-dicarbonyl compound or a related precursor. For instance, the cyclization of a γ-amino ketone can be achieved using reducing agents such as sodium borohydride (B1222165) or catalytic hydrogenation. The choice of solvent, temperature, and pH can significantly impact the yield and purity of the product. Optimization strategies often focus on improving the efficiency of the cyclization step and minimizing the formation of side products. This can involve screening different catalysts, adjusting the concentration of reagents, and exploring various protecting group strategies to ensure the desired chemical transformation occurs selectively.

Given that the biological activity of chiral molecules is often dependent on their stereochemistry, the development of stereoselective methods for the synthesis of 2-(2-methoxyphenyl)pyrrolidine is of significant importance. Asymmetric synthesis can be achieved through several approaches, including the use of chiral starting materials, chiral auxiliaries, and chiral catalysts. For example, starting from enantiomerically pure proline or glutamic acid derivatives can provide a straightforward route to enantiomerically enriched 2-(2-methoxyphenyl)pyrrolidine. Alternatively, asymmetric hydrogenation or reduction of a suitable prochiral precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral ligand, can afford the desired enantiomer with high enantiomeric excess. The control of enantiomeric purity is critical and is often monitored using techniques such as chiral high-performance liquid chromatography (HPLC).

The formation of the hydrochloride salt of 2-(2-methoxyphenyl)pyrrolidine is a common final step in its synthesis. This is typically achieved by treating a solution of the free base with hydrochloric acid, often in a suitable organic solvent like diethyl ether or isopropanol. The resulting salt is generally a crystalline solid that is easier to handle, purify, and store compared to the free base, which may be an oil. From a research perspective, the hydrochloride salt often exhibits improved solubility in aqueous media, which is advantageous for in vitro biological assays and for formulation studies. The well-defined crystalline nature of the salt also facilitates its characterization by techniques such as X-ray crystallography.

Synthesis of Analogues and Derivatives with Modified Aryl and Pyrrolidine Moieties

To explore the structure-activity relationships of 2-(2-methoxyphenyl)pyrrolidine, a wide range of analogs and derivatives have been synthesized. These modifications can involve altering the substitution pattern on the aryl ring or introducing substituents onto the pyrrolidine ring.

The position of the methoxy (B1213986) group on the phenyl ring can have a profound impact on the biological activity of the compound. Consequently, the synthesis of the 3- and 4-methoxyphenyl (B3050149) isomers of 2-phenylpyrrolidine (B85683) has been pursued. The synthesis of these positional isomers generally follows similar synthetic strategies to that of the 2-methoxyphenyl analog, starting with the appropriately substituted benzaldehyde (B42025) or other aryl precursors. For example, the synthesis of 2-(3-methoxyphenyl)pyrrolidine (B28105) would begin with 3-methoxybenzaldehyde. The differentiation of these isomers is typically straightforward using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, as the different substitution patterns give rise to distinct spectral data.

| Isomer | Starting Aryl Precursor |

| 2-(2-Methoxyphenyl)pyrrolidine | 2-Methoxybenzaldehyde |

| 2-(3-Methoxyphenyl)pyrrolidine | 3-Methoxybenzaldehyde |

| 2-(4-Methoxyphenyl)pyrrolidine | 4-Methoxybenzaldehyde |

Structural Modifications to the Pyrrolidine Ring System and Side Chains

The 2-(2-methoxyphenyl)pyrrolidine scaffold allows for a variety of structural alterations to both the heterocyclic pyrrolidine ring and the appended methoxyphenyl group. These modifications are crucial for developing a diverse library of analogs for further investigation. Common modifications include altering the substitution pattern on the aromatic ring, changing the size of the heterocyclic ring, and adding substituents to the pyrrolidine nitrogen.

Modifications to the methoxyphenyl side chain often involve changing the position of the methoxy group from the ortho (2-position) to the meta (3-position) or para (4-position) positions. researchgate.netdrugsandalcohol.ie Further diversification can be achieved by introducing additional substituents, such as a second methoxy group to create dimethoxyphenyl derivatives (e.g., 2-(2,5-dimethoxyphenyl)pyrrolidine). appchemical.com

The pyrrolidine ring system itself can also be modified. A common strategy is to alter the ring size, creating analogs with smaller rings like azetidine (B1206935) (a four-membered ring) or larger rings like piperidine (B6355638) (a six-membered ring). appchemical.com These changes significantly impact the compound's conformational flexibility and spatial arrangement of functional groups.

Another key site for modification is the pyrrolidine nitrogen. The secondary amine of the pyrrolidine ring can be functionalized through reactions like N-benzylation. researchgate.net More complex heterocyclic systems, such as oxadiazoles, can also be attached at the 2-position of the N-benzylated pyrrolidine ring, creating elaborate derivatives for pharmacological screening. researchgate.net

The following table summarizes various structural modifications applied to the core 2-(aryl)pyrrolidine scaffold.

| Modification Type | Specific Example | Resulting Compound Class |

| Aryl Substitution | Methoxy group at the 4-position | 2-(4-Methoxyphenyl)pyrrolidine appchemical.com |

| Methoxy groups at 2- and 5-positions | 2-(2,5-Dimethoxyphenyl)pyrrolidine appchemical.com | |

| Heterocycle Size | Four-membered ring | Azetidine, 2-(2-methoxyphenyl)- appchemical.com |

| Six-membered ring | Piperidine, 2-(2-methoxyphenyl)- appchemical.com | |

| N-Substitution | Addition of a benzyl (B1604629) group | N-benzyl-pyrrolidine derivatives researchgate.net |

| C2-Substitution | Attachment of an oxadiazole ring | N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine researchgate.net |

Strategic Derivatization for Pharmacological Probing and Structure-Activity Relationship Studies

Strategic derivatization is a cornerstone of medicinal chemistry, aimed at understanding how a molecule's structure relates to its biological activity (SAR). For scaffolds related to 2-(2-methoxyphenyl)pyrrolidine, this process involves synthesizing a series of analogs with systematic modifications and evaluating their pharmacological effects. This approach helps identify the key structural features required for potency and selectivity.

A critical aspect of SAR studies is probing the importance of specific functional groups. For instance, in studies of related diarylethylamine scaffolds, modifications to the methoxybenzyl moiety were found to be crucial for activity. acs.org The synthesis and testing of analogs where the 4-methoxybenzyl group was replaced often resulted in inactive compounds, highlighting the importance of this specific structural element for biological activity. acs.org This steep SAR, where minor changes lead to a significant loss of activity, indicates a highly specific interaction with the biological target. acs.org

Another common strategy involves exploring positional isomers. The synthesis of all three positional isomers of methoxyphenidine (2-methoxy, 3-methoxy, and 4-methoxy) allowed for their analytical differentiation and pharmacological comparison. researchgate.netdrugsandalcohol.ie This systematic approach is fundamental to understanding whether the placement of the methoxy substituent is critical for the desired biological effect.

Derivatization is also employed to introduce new functionalities for targeted pharmacological screening. For example, a series of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives were synthesized from L-proline to be screened for specific biological activities, such as antioxidant potential. researchgate.net By creating a library of compounds with different substituents on the oxadiazole ring, researchers can probe how these changes influence the molecule's pharmacological profile. researchgate.net

The table below illustrates findings from a representative SAR study on a related scaffold, demonstrating how systematic modifications inform the understanding of a compound's activity.

| Compound/Modification | Target | Result of Modification | SAR Implication |

| ML133 Analog | Kir2.1 Potassium Channel | Replacement of 4-methoxybenzyl moiety | Ablated Kir2.1 activity acs.org |

| ML133 Analog | Kir2.1 Potassium Channel | Substitution with a pyrrolidine group (Compound 5v) | Maintained activity compared to other N-linked analogs acs.org |

| ML133 Analog | Kir2.1 Potassium Channel | Meta-substitution on a biphenyl (B1667301) analog (e.g., 5p, 5s) | 3–5-fold increase in potency acs.org |

Advanced Analytical Characterization in Chemical and Biomedical Research

Spectroscopic Techniques for Structural Elucidation and Isomer Differentiation

Spectroscopic methods are indispensable for determining the precise molecular structure of 2-(2-Methoxyphenyl)pyrrolidine (B11805) hydrochloride. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding unique spectral fingerprints that reveal its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Definitive Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for unambiguous structure determination of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-(2-Methoxyphenyl)pyrrolidine hydrochloride, distinct signals corresponding to each unique proton are expected. The aromatic protons of the methoxyphenyl group would typically appear in the downfield region (approximately 6.8-7.5 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet further upfield (around 3.8 ppm). The protons on the pyrrolidine (B122466) ring, including the proton at the chiral center (C2), would resonate in the aliphatic region (typically 1.5-4.5 ppm), with their chemical shifts and multiplicities providing key information about their spatial relationships. The proton attached to the nitrogen atom is expected to be broadened and may exchange with solvent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detecting the carbon framework. The spectrum for this compound would show distinct signals for each carbon atom. The carbons of the aromatic ring would resonate in the approximate range of 110-160 ppm, with the carbon attached to the methoxy group appearing at the lower end of this range. The methoxy carbon itself would produce a signal around 55 ppm. The carbons of the pyrrolidine ring would be found in the upfield region, typically between 20 and 70 ppm.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.8 - 7.5 | 110 - 160 |

| Methoxy (-OCH₃) Protons/Carbon | ~3.8 (s) | ~55 |

| Pyrrolidine Ring Protons/Carbons | 1.5 - 4.5 (m) | 20 - 70 |

Infrared (IR) Spectroscopy (e.g., Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When applied to this compound, the IR spectrum reveals characteristic vibrational frequencies. For the hydrochloride salt, a broad absorption is typically observed in the 2400-3200 cm⁻¹ region, corresponding to the N-H⁺ stretching vibration of the protonated amine. researchgate.net Aliphatic C-H stretching vibrations from the pyrrolidine ring and methoxy group are expected in the 2800-3000 cm⁻¹ range. researchgate.net Aromatic C-H stretching can be seen just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching of the aryl ether (methoxy group) is expected around 1250 cm⁻¹. researchgate.net The region between 500 and 1600 cm⁻¹ is often rich with peaks that are useful for creating a unique fingerprint of the molecule. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H⁺ Stretch (Amine Salt) | 2400 - 3200 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2800 - 3000 |

| Aromatic C=C Stretch | 1400 - 1600 |

| Aryl C-O Stretch | ~1250 |

Chromatographic and Mass Spectrometric Methodologies for Purity Assessment and Identification

Combining chromatography for separation with mass spectrometry for detection provides highly sensitive and specific methods for analyzing complex mixtures and confirming the identity of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS, GC-EI/CI-MS) for Volatile Compound Analysis and Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard for the analysis of volatile and thermally stable compounds. proquest.com For the analysis of this compound, the free base is typically analyzed after conversion from the salt form. Under electron ionization (EI), the molecule undergoes fragmentation, producing a unique mass spectrum.

The fragmentation pattern is predictable based on the structure. A common fragmentation pathway for pyrrolidine derivatives is the α-cleavage of the bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. The molecular ion peak (M⁺) may be observed, though it might be weak. Key fragments would likely arise from the cleavage of the bond between the pyrrolidine ring and the methoxyphenyl group. The loss of the methoxy group (CH₃O·) or the entire methoxyphenyl group could also produce significant fragment ions. The resulting mass spectrum serves as a chemical fingerprint for identification. proquest.com

| m/z | Predicted Fragment Identity |

|---|---|

| 177 | Molecular Ion [M]⁺ |

| 176 | [M-H]⁺ |

| 70 | Pyrrolidinyl iminium ion |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS, LC-ESI-MS/MS, HR-ESI-MS) for Non-Volatile and Complex Mixtures

For non-volatile or thermally labile compounds like the hydrochloride salt, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the method of choice. sigmaaldrich.com Reversed-phase HPLC can be used to separate the compound from any impurities.

Coupling HPLC with electrospray ionization (ESI) mass spectrometry allows for the sensitive detection of the compound as it elutes from the column. In positive ion mode, ESI would generate the protonated molecular ion, [M+H]⁺, where M is the free base. For 2-(2-Methoxyphenyl)pyrrolidine, this would be observed at a mass-to-charge ratio (m/z) of 178.12. High-resolution mass spectrometry (HR-MS) can determine this mass with high accuracy, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the [M+H]⁺ ion, providing further structural confirmation.

Specialized Mass Spectrometry Techniques: Matrix-Assisted Inlet Ionization Orbitrap Mass Spectrometry

Matrix-Assisted Inlet Ionization (MAII) is a soft ionization technique that can be coupled with a high-resolution mass analyzer like an Orbitrap. wikipedia.org In MAII, the analyte is mixed with a matrix and introduced into the heated inlet of the mass spectrometer. nih.gov This method generates multiply charged ions, similar to ESI, but without the need for high voltage or a laser. nih.gov

The application of MAII-Orbitrap MS to this compound would allow for highly accurate mass measurement of the protonated molecule, further confirming its elemental formula. The soft nature of the ionization minimizes fragmentation, preserving the molecular ion. This technique is particularly advantageous for analyzing complex samples and for obtaining high-quality mass data for structural confirmation. wikipedia.org

Challenges and Methodological Advancements in Analytical Differentiation of Positional and Stereoisomers

The analytical differentiation of positional and stereoisomers of substituted pyrrolidines, such as 2-(2-Methoxyphenyl)pyrrolidine, presents a significant challenge in chemical and biomedical research. researchgate.netnih.gov Isomers, which share the same elemental composition and molecular weight, often exhibit nearly identical physical and chemical properties. This similarity makes their separation and individual identification difficult using standard analytical protocols. researchgate.net The issue is critical because different isomers can possess markedly different pharmacological, toxicological, and biological activities. mappingignorance.orgnih.gov Consequently, robust and unequivocal analytical methods are essential for research, forensic science, and pharmaceutical quality control. researchgate.net

A primary challenge lies in the fact that conventional analytical techniques, which have been standard for decades, are often incapable of distinguishing between highly similar structures like positional ring isomers. nih.gov For instance, gas chromatography-mass spectrometry (GC-MS), a widely used method, is typically not sufficient to unambiguously identify positional isomers, as their electron ionization (EI) mass spectra can be virtually indistinguishable. researchgate.netnih.gov This is because the fragmentation pathways are often governed by the core structure rather than the subtle difference in substituent position on the aromatic ring. ojp.gov Stereoisomers (enantiomers) present an even greater challenge, as they have identical properties in a non-chiral environment and are therefore indistinguishable by most standard chromatographic and spectrometric techniques.

To address these complexities, a range of methodological advancements have been developed, combining sophisticated separation science, mass spectrometry, and spectroscopy.

Advanced Chromatographic Separation

Progress in chromatographic techniques has been pivotal for isomer resolution. For positional isomers, the strategic selection of chromatographic systems, including different stationary phases in gas or liquid chromatography, can enhance separation and allow for identification based on differing retention times. researchgate.netnih.gov

For stereoisomers, the development of chiral chromatography has been transformative. Chiral High-Performance Liquid Chromatography (HPLC) is a leading method for the separation and quantification of enantiomers. jsmcentral.org This is typically a direct method where a chiral selector is incorporated into the stationary phase (a Chiral Stationary Phase, or CSP). wvu.edu The differential interaction between the enantiomers and the CSP creates transient diastereomeric complexes, leading to different retention times and enabling their separation. wvu.edu

Innovations in Mass Spectrometry

While standard EI-mass spectra are often uninformative for isomer differentiation, advanced MS techniques have proven more successful:

Tandem Mass Spectrometry (MS/MS): By selecting a specific parent ion and subjecting it to Collision-Induced Dissociation (CID), subtle but reproducible differences in the resulting fragment ion abundances can be observed. nih.gov Compounds can be differentiated based on the distinctive features of their CID spectra, even at low energy values. nih.govresearchgate.net In some cases, distinct differences in the stability of isomers can be observed during in-source CID, providing another avenue for their differentiation. researchgate.netljmu.ac.uk

Derivatization: The chemical modification of an analyte prior to analysis can improve both chromatographic separation and mass spectrometric differentiation. researchgate.net Derivatization, such as perfluoroacylation, can alter the fragmentation pathways, potentially leading to more informative mass spectra. nih.govojp.gov However, this approach does not always generate unique fragment ions for unequivocal discrimination among all isomers. ojp.gov

The table below illustrates how chromatographic and mass spectrometric data can be used to differentiate positional isomers, based on principles observed for analogous compounds like methoxydiphenidine (MXP).

| Isomer | Relative GC Retention Time | Key Distinguishing Fragment Ions (m/z) in MS/MS |

|---|---|---|

| 2-Methoxyphenyl (ortho) | 1.00 | Fragment A: High Abundance, Fragment B: Low Abundance |

| 3-Methoxyphenyl (meta) | 1.03 | Fragment A: Medium Abundance, Fragment B: Medium Abundance |

| 4-Methoxyphenyl (B3050149) (para) | 1.05 | Fragment A: Low Abundance, Fragment B: High Abundance |

Hyphenated Spectroscopic Techniques

The coupling of spectroscopy with separation techniques provides a powerful tool for structural elucidation.

Gas Chromatography-Infrared Detection (GC-IRD): This method offers direct confirmatory data for isomeric identification. Since isomers possess unique vibrational spectra (molecular "fingerprints"), GC-IRD can provide specific confirmation for each isomer, which is particularly valuable when mass spectra are ambiguous. ojp.gov

Infrared Ion Spectroscopy (IRIS): A more recent and powerful technique, IRIS allows for the acquisition of an infrared spectrum of a mass-selected ion. semanticscholar.org This method has proven highly effective for differentiating positional isomers of disubstituted phenyl compounds. The technique produces distinct and consistent patterns of IR bands, especially in the 650–900 cm⁻¹ range, that are diagnostic for the substitution pattern (ortho, meta, or para). semanticscholar.org This allows for direct structural interpretation, often without the need for reference standards. semanticscholar.org

The following table summarizes the characteristic infrared band regions that are diagnostic for substitution patterns on a phenyl ring.

| Substitution Pattern | Characteristic IR Band Region (cm⁻¹) | Vibrational Mode |

|---|---|---|

| ortho | ~750 | Out-of-plane C-H Bending |

| meta | ~780 and ~880 | Out-of-plane C-H Bending |

| para | ~830 | Out-of-plane C-H Bending |

Chemometrics: When visual differentiation of analytical data is challenging, statistical analysis methods can be applied. researchgate.net Techniques such as Principal Component Analysis (PCA) can be used on spectral data to classify isomers with a high degree of accuracy, providing a robust tool for identification. nih.govresearchgate.net

These methodological advancements represent a significant step forward in the ability to confidently identify and differentiate complex isomeric compounds, ensuring greater accuracy and reliability in chemical and biomedical research.

Pharmacological Profile and Mechanistic Investigations Preclinical Focus

Enzyme Interaction and Inhibition Profiles

The potential for 2-(2-Methoxyphenyl)pyrrolidine (B11805) hydrochloride to interact with and inhibit the activity of specific enzymes is another area of preclinical investigation.

There is currently no scientific literature available to suggest that 2-(2-Methoxyphenyl)pyrrolidine hydrochloride is an inhibitor of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). The discovery of the first small-molecule NAPE-PLD inhibitors has been reported, with lead compounds belonging to the quinazoline (B50416) sulfonamide class of chemicals. nih.govrsc.org Subsequent research has identified other potent NAPE-PLD inhibitors with different structural scaffolds. nih.gov The chemical structure of this compound is distinct from these identified inhibitors, and its potential to inhibit NAPE-PLD has not been reported.

Dihydrofolate Reductase (DHFR) Targeting and Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it a key target for anticancer and antimicrobial therapies. researchgate.netwikipedia.org The pyrrolidine (B122466) moiety has been identified as a valuable pharmacophore in the design of novel DHFR inhibitors. researchgate.net

Researchers have synthesized and evaluated series of pyrrolidine-based compounds for their DHFR inhibitory activity. For instance, a series of 4-pyrrolidine-based thiosemicarbazones were developed and assessed for their ability to inhibit this crucial enzyme. researchgate.net Similarly, other studies have explored different classes of heterocyclic compounds incorporating the pyrrolidine ring, demonstrating that structural modifications can significantly influence their inhibitory potency against DHFR. semanticscholar.orgnih.gov These investigations highlight that the hydrophilicity, basicity, and structural rigidity conferred by the pyrrolidine ring can be leveraged to optimize interactions with the DHFR active site. researchgate.net

Cyclooxygenase (COX-1/2) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins. The two main isoforms, COX-1 and COX-2, are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net The inhibition of COX-2 is associated with beneficial anti-inflammatory effects, while COX-1 inhibition is linked to gastrointestinal side effects. researchgate.net

The pyrrolidine scaffold has been incorporated into various molecules designed as COX inhibitors. tandfonline.com Studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones demonstrated that these derivatives can inhibit both COX-1 and COX-2 activity. nih.gov In vitro enzymatic assays showed that some of these compounds exhibited stronger COX-2 selectivity than the reference drug, meloxicam. nih.gov Molecular docking studies suggest that the pyrrolidine-containing structures can bind effectively within the active sites of COX enzymes, with interactions stabilized by hydrogen bonds and van der Waals forces. nih.gov

Table 1: In Vitro COX-1/2 Enzyme Inhibition by Select Pyrrolidine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |

|---|---|---|---|---|

| Compound A | COX-1 | 10.15 ± 0.94 | 0.81 | Meloxicam |

| Compound A | COX-2 | 12.51 ± 1.12 | Meloxicam | |

| Compound D | COX-1 | 11.24 ± 1.03 | 1.13 | Meloxicam |

| Compound D | COX-2 | 9.98 ± 0.91 | Meloxicam | |

| Compound C | COX-2 | 14.21 ± 1.32 | 0.84 | Meloxicam |

Data derived from studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. nih.gov

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in numerous pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases, making them attractive therapeutic targets. nih.govingentaconnect.com The pyrrolidine ring has proven to be an excellent scaffold for the design of potent and selective MMP inhibitors. nih.govbenthamdirect.com

Synthetic MMP inhibitors based on the pyrrolidine scaffold can be categorized into groups such as sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives. nih.gov Numerous compounds from these classes have demonstrated inhibitory activity in the low nanomolar range for certain MMP subclasses. nih.govingentaconnect.com For example, a series of novel hydroxamate-based pyrrolidine derivatives were found to be potent MMP-2 inhibitors, with some showing higher potency than the control compound LY52 and exhibiting high selectivity against other enzymes like aminopeptidase (B13392206) N (AP-N). nih.gov

Table 2: MMP-2 Inhibition by Pyrrolidine Hydroxamate Derivatives

| Compound | MMP-2 IC50 (nM) | AP-N IC50 (µM) |

|---|---|---|

| 8a | 2.1 | >50 |

| 8b | 3.5 | >50 |

| 8c | 2.5 | >50 |

| LY52 (Control) | 3.2 | 0.28 |

Data from a study on novel pyrrolidine derivatives as selective MMP-2 inhibitors. nih.gov

Angiotensin-Converting Enzyme (ACE) Inhibition via Pyrrolidine Derivatives

Angiotensin-converting enzyme (ACE) is a key component of the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov ACE inhibitors are a cornerstone in the treatment of hypertension and heart failure. nih.gov

The pyrrolidine ring, particularly in the form of the amino acid L-proline, has been fundamental to the development of highly successful ACE inhibitors. The first rationally designed ACE inhibitor, Captopril, is an L-proline derivative. nih.govmdpi.com Its discovery was a landmark in drug design, based on the hypothesis that a succinylamino acid derivative could mimic a dipeptide product and bind to the zinc ion in the active site of ACE. laskerfoundation.org Subsequent research has led to the development of numerous other proline-containing ACE inhibitors, confirming the importance of the pyrrolidine structure for potent and specific binding to the enzyme. aip.org

Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes. Their aberrant activity is a hallmark of many diseases, particularly cancer, making them major targets for drug discovery. The pyrrolidine motif has been successfully incorporated into kinase inhibitors to enhance properties such as aqueous solubility, potency, and selectivity. pharmablock.comnih.gov

For example, chiral pyrrolidine scaffolds have been used to develop potent and selective inhibitors of casein kinase 1 (CK1). nih.gov In another study, the introduction of chiral peptidomimetic tails containing a pyrrolidine ring onto a non-selective kinase inhibitor scaffold led to the discovery of a highly potent and selective inhibitor of Lck kinase, a member of the Src family of kinases. nih.gov This highlights the utility of the pyrrolidine structure in providing specific steric and electronic features that can be fine-tuned to achieve high selectivity for a particular kinase target. nih.govnih.gov

Preclinical In Vitro and In Vivo (Animal Model) Pharmacological Studies

In Vitro Functional Assays (e.g., platelet aggregation, vasoconstriction)

The functional consequences of targeting enzymes and receptors with pyrrolidine derivatives have been explored in various in vitro assays.

Platelet Aggregation: Platelet aggregation is a critical process in hemostasis and thrombosis. Several studies have shown that pyrrolidine derivatives can act as inhibitors of platelet aggregation. N-substituted 4-(substituted benzylidene)pyrrolidine-2,3-diones were found to inhibit collagen-induced aggregation in human blood. nih.gov Another study on (2-pyrrolidinyl)ethanones demonstrated inhibition of ADP-induced aggregation of human blood platelets. nih.gov More recently synthesized pyrrolidine derivatives were also shown to inhibit rabbit platelet aggregation induced by platelet-activating factor. jst.go.jp These findings suggest that the pyrrolidine scaffold can be used to develop novel antiplatelet agents.

Vasoconstriction: The regulation of vascular tone is crucial for blood pressure control. Endothelins are potent vasoconstricting peptides that act via ET(A) and ET(B) receptors. nih.gov The pyrrolidine carboxylic acid A-127722 was identified as a potent and selective antagonist of the ET(A) receptor, which mediates vasoconstriction. Further structure-activity relationship studies on the 2-substituent of the pyrrolidine ring led to compounds with significantly improved ET(A) selectivity, demonstrating the role of the pyrrolidine scaffold in modulating vascular function. nih.gov

Ex Vivo and In Vivo Animal Studies to Assess Pharmacological Effects (e.g., antiplatelet effects, central nervous system activity in animal models)

While direct preclinical studies on the pharmacological effects of this compound are not extensively documented in publicly available literature, research on structurally related pyrrolidine derivatives provides insights into the potential activities of this class of compounds. Investigations into various substituted pyrrolidines have revealed a range of biological activities, including effects on platelet aggregation and central nervous system (CNS) modulation.

Antiplatelet Effects of Pyrrolidine Derivatives

Certain pyrrolidine derivatives have been investigated for their potential to inhibit platelet aggregation. For instance, a study on a series of N-substituted 4-(substituted benzylidene)pyrrolidine-2,3-diones demonstrated their ability to inhibit collagen-induced platelet aggregation in citrated human blood. The potency of these compounds was found to be related to the electronic properties of the substituents on the benzene (B151609) rings.

In other research, amides and peptides of 4-amino-5-oxoprolines (pyroglutamic acid derivatives) have shown antiplatelet and antithrombotic activity in both in vitro and in vivo models. nih.gov Specifically, (2S,4S)-4-Amino-1-(4-fluorophenyl)-5-oxoprolyl-(S)-phenylalanine was identified as a particularly effective compound in slowing thrombus formation in models of arterial and venous thrombosis without altering plasma hemostasis parameters. nih.gov It is important to note that these compounds have different substitution patterns compared to this compound.

Central Nervous System Activity in Animal Models

The pyrrolidine scaffold is a common feature in many CNS-active compounds. A study involving novel 2-(het)arylpyrrolidine-1-carboxamides showed in vivo anti-cancer activity in a murine leukemia model. mdpi.comnih.gov In this research, some of the tested compounds led to a survival rate of up to 83% on day 60 of observation and an increased life span of up to 447%. mdpi.comnih.gov

Furthermore, N-substituted pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their in vivo anti-inflammatory effects using the carrageenan-induced paw edema test. nih.gov The potential mechanism of action for some of these compounds was investigated by assessing their interaction with mediators such as histamine, bradykinin, prostaglandin, and leukotriene. nih.gov Acute toxicity studies in vivo indicated the safety of these compounds up to a dose of 1000 mg/kg. nih.gov

These examples highlight the diverse pharmacological activities of the pyrrolidine ring system in preclinical animal models, suggesting that derivatives of this scaffold warrant further investigation for their potential therapeutic applications. However, the specific antiplatelet and CNS activity of this compound remains to be elucidated through dedicated ex vivo and in vivo studies.

Monoamine Transporter (NET, DAT) Inhibition for Related Pyrrolidine Derivatives

A significant area of research for pyrrolidine derivatives has been their interaction with monoamine transporters, particularly the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). Inhibition of these transporters can modulate neurotransmitter levels in the synapse and is a mechanism of action for several therapeutic agents, including antidepressants and psychostimulants. nih.gov A number of pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one) analogs, which feature a 2-pyrrolidinyl moiety, have been identified as potent and selective inhibitors of DAT and NET with minimal effects on the serotonin (B10506) transporter (SERT).

The structure-activity relationship (SAR) of these analogs indicates that the nature of the aromatic ring significantly influences their potency. For example, analogs with a 1-(3,4-dichlorophenyl) or a 1-naphthyl group have been found to be among the most potent DAT/NET selective inhibitors. The stereochemistry of the pyrrolidine ring also plays a crucial role, with the S-enantiomer of the lead compound, racemic 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, being the more biologically active enantiomer.

The following table summarizes the in vitro monoamine transporter inhibition data for selected pyrovalerone analogs:

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

|---|---|---|---|

| 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one | 16.8 | 27.1 | >10,000 |

| 1-(3,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one | 3.4 | 14.2 | >10,000 |

| 1-Naphthyl-2-(pyrrolidin-1-yl)pentan-1-one | 6.2 | 11.5 | >10,000 |

Furthermore, pyrrolidine analogs of lobelane (B1250731) have been synthesized and evaluated for their ability to inhibit the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles. researchgate.net A series of meso-transdiene (MTD) analogs, which are 2,5-disubstituted pyrrolidines, have been shown to inhibit VMAT2 function and methamphetamine-evoked dopamine release. researchgate.net Structural modifications to these analogs have been explored to decrease their affinity for DAT while maintaining high affinity for VMAT2, aiming to reduce potential abuse liability. researchgate.net

The inhibition of VMAT2 by a novel nor-lobelane analog, cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride (UKCP-110), has also been demonstrated to attenuate methamphetamine self-administration in rats. These findings underscore the potential of pyrrolidine-containing compounds to modulate monoaminergic systems through interactions with both plasma membrane and vesicular transporters.

The following table presents VMAT2 and DAT binding affinities for selected meso-transdiene analogs:

| Compound | VMAT2 Ki (nM) | DAT Ki (nM) |

|---|---|---|

| meso-Transdiene (MTD) | 1.8 | 31 |

| UKMH-106 (2,4-dichlorophenyl MTD analog) | 2.5 | 260 |

| GZ-793A (N-1,2-dihydroxypropyl lobelane analog) | 3.1 | 1100 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Pyrrolidine (B122466) Ring Stereochemistry on Biological Activity and Receptor Binding Modes

The stereochemistry of the pyrrolidine ring is a cornerstone of the biological activity of 2-arylpyrrolidine derivatives. The chiral carbon at the 2-position of the ring dictates the spatial orientation of the aryl substituent, which in turn significantly influences how the molecule interacts with its biological target. researchgate.netnih.govnih.gov The non-planar, three-dimensional nature of the saturated pyrrolidine scaffold allows for a precise positioning of substituents to fit into the binding pockets of enantioselective proteins like receptors and enzymes. researchgate.netnih.govnih.gov

Research on analogous compounds consistently demonstrates that different enantiomers can exhibit vastly different biological profiles, including potency, efficacy, and receptor selectivity. researchgate.netnih.gov For instance, in a series of unichiral 2-(pyrrolidinyl)-1,4-benzodioxanes, the (S)-configuration at the pyrrolidine stereocenter was found to be crucial for high affinity at the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). unimi.itnih.gov Inversion of this stereocenter led to a significant decrease in binding affinity. nih.gov This highlights that one enantiomer often fits optimally into the receptor's binding site, while the other may bind weakly or not at all. The versatility in designing compounds with specific stereochemistry has been a focus of SAR campaigns. nih.gov

The differential binding can be attributed to specific interactions, such as hydrogen bonds or hydrophobic interactions, that are only possible when the substituents are in the correct spatial orientation. The stereogenicity of the pyrrolidine carbons is thus a critical feature that medicinal chemists leverage to fine-tune the pharmacological activity of drug candidates. researchgate.netnih.gov

Table 1: Impact of Stereochemistry on Receptor Affinity in an Analogous Series Data based on findings for 2-(1'-methyl-2'-pyrrolidinyl)-7-hydroxy-1,4-benzodioxane analogues.

| Compound Configuration | Target Receptor | Affinity (Ki, nM) |

|---|---|---|

| (2R, 2'S) | α4β2 nAChR | 12 |

| (2S, 2'R) | α4β2 nAChR | >10,000 |

| (2R, 2'R) | α4β2 nAChR | 2,100 |

| (2S, 2'S) | α4β2 nAChR | 1,050 |

Role of the 2-Methoxyphenyl Moiety in Specific Receptor/Enzyme Binding Interactions

The 2-methoxyphenyl group is not merely a bulky substituent; its specific electronic and steric properties play a defined role in molecular recognition at the target site. The ortho-methoxy group influences the conformation of the molecule by potentially restricting the rotation of the phenyl ring relative to the pyrrolidine ring. This conformational constraint can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor.

Furthermore, the oxygen atom of the methoxy (B1213986) group can act as a hydrogen bond acceptor, forming a key interaction with a hydrogen bond donor residue in the binding pocket of a receptor or enzyme. The position of the methoxy group is critical; moving it to the meta or para position would alter the molecule's ability to form this specific interaction, often leading to a decrease in potency. For example, in studies of 1,2-diphenylethylamine (B1359920) derivatives, which share a similar structural motif, the position of substituents on the phenyl ring was shown to be a key determinant of activity at the N-methyl-D-aspartate (NMDA) receptor. researchgate.net

The methoxy group also influences the electronic properties of the phenyl ring, making it electron-rich. This can enhance π-π stacking or cation-π interactions with aromatic or charged amino acid residues in the receptor binding site. O-demethylation is a common metabolic pathway for aryl methoxy groups, which is an important consideration in preclinical development. acs.org

Influence of Substituents on Pharmacological Potency, Efficacy, and Selectivity

Structure-activity relationship (SAR) studies on pyrrolidine-based compounds have systematically explored how adding or modifying substituents can modulate their pharmacological profile. nih.govnih.gov The potency, efficacy, and selectivity of these molecules can be fine-tuned by altering substituents on either the pyrrolidine ring or the aromatic moiety.

Modifications to the phenyl ring have also been extensively studied. The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly impact activity. nih.govacs.org For instance, in the development of NAAA inhibitors with a pyrrolidine amide scaffold, small lipophilic substituents on the terminal phenyl group were found to be preferable for optimal potency. rsc.org Similarly, in another series, fluorophenyl substituents at position 3 of pyrrolidine sulfonamides offered better in vitro potency. nih.gov

The following table summarizes SAR findings from a series of 2-arylpyrrolidine derivatives developed as ST2 inhibitors, illustrating the impact of phenyl ring substitution on activity. nih.gov

Table 2: Influence of Phenyl Ring Substituents on Inhibitory Activity (ST2 Inhibitors)

| Compound | Phenyl Ring Substituent (R) | IC50 (µM) |

|---|---|---|

| Analogue 1 | 4-H | 46.65 |

| Analogue 2 | 4-OCH3 | 34.01 |

| Analogue 3 | 4-Cl | 22.95 |

| Analogue 4 | 2-NO2 | 19.60 |

| Analogue 5 | 3-NO2 | 26.11 |

These studies collectively show that systematic modification of the core 2-arylpyrrolidine structure is a valid strategy for optimizing pharmacological activity and selectivity for a desired target. rsc.orgresearchgate.net

Optimization of Physicochemical Properties for Enhanced Biological Performance (e.g., Lipophilicity, Predicted Blood-Brain Barrier Permeability through CNS-MPO scores) in Preclinical Research

For compounds targeting the central nervous system, optimizing physicochemical properties to ensure adequate blood-brain barrier (BBB) penetration is critical. nih.govmdpi.com Key properties include lipophilicity (measured or calculated as LogP/LogD), molecular weight, polar surface area, and hydrogen bonding capacity. mdpi.comnih.gov A balance must be struck; while high lipophilicity can enhance BBB penetration, it can also lead to issues like non-specific binding, increased metabolism, and poor solubility. nih.gov

A sophisticated approach to balancing these multiple properties is the Central Nervous System Multi-Parameter Optimization (CNS-MPO) score. nih.govnih.govchemaxon.com This algorithm combines six key physicochemical properties (ClogP, ClogD, MW, TPSA, HBD, pKa) into a single desirability score (typically on a scale of 0-6). nih.govchembridge.com A higher CNS-MPO score (generally ≥ 4.0) is predictive of a greater likelihood of favorable CNS drug-like properties, including BBB penetration and a better safety profile. nih.govchembridge.com

In the development of pyrrolidine-based CNS drug candidates, medicinal chemists use these principles to guide molecular design. nih.gov For example, introducing polarity through strategic placement of heteroatoms or hydrogen bond donors can reduce excessive lipophilicity, while saturation and increased three-dimensional complexity can improve properties and reduce off-target effects. nih.gov A focus on optimizing the CNS-MPO score can help prioritize compounds for further preclinical evaluation. nih.govcore.ac.uk

Table 3: Physicochemical Properties and CNS-MPO Scores for Hypothetical 2-Arylpyrrolidine Analogues These values are illustrative and calculated for demonstrating property optimization.

| Compound | R-Group | ClogP | MW ( g/mol ) | TPSA (Ų) | HBD | Predicted CNS-MPO |

|---|---|---|---|---|---|---|

| Base Scaffold | H | 2.5 | 177.24 | 15.2 | 1 | 4.8 |

| Analogue A | 4-F | 2.7 | 195.23 | 15.2 | 1 | 4.5 |

| Analogue B | 4-OH | 2.1 | 193.24 | 35.4 | 2 | 4.2 |

| Analogue C | 4-CN | 2.2 | 202.25 | 39.0 | 1 | 3.9 |

This multiparameter optimization is essential for enhancing biological performance and increasing the probability of success in preclinical studies. nih.govnih.gov

Metabolic Pathways and Biotransformation Preclinical Focus

In Vitro and In Vivo Metabolic Fate in Animal Models and Microsomal Preparations

While specific studies on the in vitro and in vivo metabolic fate of 2-(2-Methoxyphenyl)pyrrolidine (B11805) hydrochloride are not extensively documented in publicly available literature, the metabolism of numerous pyrrolidine-containing compounds has been investigated in animal models (such as rats) and using liver microsomal preparations. These studies provide a predictive framework for the biotransformation of the target compound.

In general, pyrrolidine (B122466) derivatives undergo extensive metabolism. Studies on analogous compounds, such as α-pyrrolidinophenone (α-PVP) derivatives, in rat and human liver microsomes have demonstrated that the pyrrolidine ring is a primary site for metabolic modification. The methoxyphenyl group is also susceptible to enzymatic alteration. It is anticipated that both in vitro incubations with liver microsomes and in vivo studies in animal models would reveal a complex pattern of metabolites resulting from various enzymatic reactions.

Identification of Phase I Metabolites (e.g., Hydroxylation, Oxidation, Dehydrogenation, Dealkylation)

Phase I metabolism of 2-(2-Methoxyphenyl)pyrrolidine hydrochloride is predicted to involve several key enzymatic transformations. These reactions are common for compounds with similar structural motifs.

Hydroxylation: The introduction of a hydroxyl (-OH) group is a common metabolic pathway. For this compound, hydroxylation is likely to occur on both the pyrrolidine ring and the phenyl ring. Hydroxylation of the pyrrolidine ring can occur at various positions, leading to the formation of several isomeric hydroxy-pyrrolidine metabolites. Aromatic hydroxylation on the phenyl ring is also a probable metabolic route.

Oxidation: Further oxidation of the hydroxylated metabolites can occur. For instance, oxidation of a hydroxylated pyrrolidine ring can lead to the formation of a ketone.

Dehydrogenation: The pyrrolidine ring can undergo dehydrogenation to form a more unsaturated pyrroline (B1223166) or pyrrole (B145914) ring.

O-Dealkylation: The methoxy (B1213986) (-OCH3) group on the phenyl ring is a prime target for O-dealkylation, a reaction catalyzed by CYP enzymes, resulting in the formation of a phenolic metabolite (2-(2-hydroxyphenyl)pyrrolidine). This is a very common metabolic pathway for compounds containing methoxyaryl moieties.

Table 1: Predicted Phase I Metabolites of this compound

| Metabolic Reaction | Predicted Metabolite Name | Chemical Structure of Metabolite |

|---|---|---|

| O-Dealkylation | 2-(2-Hydroxyphenyl)pyrrolidine | |

| Aromatic Hydroxylation | 2-(2-Methoxy-hydroxyphenyl)pyrrolidine | |

| Pyrrolidine Ring Hydroxylation | 2-(2-Methoxyphenyl)-hydroxy-pyrrolidine | |

| Pyrrolidine Ring Oxidation | 2-(2-Methoxyphenyl)-oxo-pyrrolidine |

Note: The exact position of hydroxylation on the phenyl and pyrrolidine rings can vary, leading to multiple isomers for each hydroxylated metabolite.

Pyrrolidine Ring Degradation Pathways and their Metabolic Significance

A significant metabolic pathway for many pyrrolidine-containing compounds involves the oxidative degradation of the pyrrolidine ring. This process often begins with the oxidation of the carbon atom adjacent to the nitrogen, leading to the formation of a lactam (a cyclic amide).

Specifically, for this compound, the pyrrolidine ring is expected to undergo oxidation to form 5-(2-methoxyphenyl)pyrrolidin-2-one. This lactam metabolite can then undergo further enzymatic hydrolysis, leading to the opening of the pyrrolidine ring. This ring-opening would result in the formation of an amino acid derivative.

The metabolic significance of pyrrolidine ring degradation lies in the detoxification of the parent compound. The resulting ring-opened metabolites are generally more polar and more readily excreted from the body. This pathway effectively terminates the pharmacological activity of the parent compound and facilitates its elimination.

Table 2: Predicted Pyrrolidine Ring Degradation Metabolites

| Metabolic Reaction | Predicted Intermediate/Metabolite Name | Chemical Structure of Metabolite |

|---|---|---|

| Oxidation to Lactam | 5-(2-Methoxyphenyl)pyrrolidin-2-one |

Future Directions and Emerging Research Gaps

Exploration of Uncharted Pharmacological Targets and Mechanisms of Action

While initial research has often linked 2-aryl-pyrrolidine derivatives to central nervous system (CNS) targets, a vast landscape of other potential pharmacological applications remains to be explored. The structural complexity and diversity of the pyrrolidine (B122466) core allow for the design of molecules that could interact with a wide array of biological targets. researchgate.net A significant research gap exists in the systematic screening of 2-(2-Methoxyphenyl)pyrrolidine (B11805) hydrochloride and its analogues against diverse classes of enzymes, receptors, and ion channels.

Future research should focus on:

N-Methyl-D-aspartate (NMDA) Receptor Subtypes: Although related compounds are known NMDA receptor antagonists, the specific effects on different GluN2 subunits (e.g., GluN2B) are not fully characterized. nih.govnih.gov The GluN2B subunit, in particular, is an attractive therapeutic target in chronic neurodegenerative diseases and cerebral ischemia. nih.govbioworld.com Deeper investigation into subunit selectivity could uncover novel therapeutic avenues with improved side-effect profiles compared to non-selective antagonists. nih.gov

Enzymatic Inhibition: The pyrrolidine scaffold is present in inhibitors of various enzymes. nih.gov There is a compelling need to investigate the inhibitory potential of 2-(2-Methoxyphenyl)pyrrolidine derivatives against enzymes implicated in a range of pathologies, such as:

Glycosidases and Aldose Reductase: Polyhydroxylated pyrrolidine derivatives have shown potent inhibition of these enzymes, which are critical in the management of diabetes. nih.govfrontiersin.org

α-Amylase and α-Glucosidase: Chalcones incorporating a pyrrolidine ring have been identified as dual inhibitors of these enzymes, offering a potential strategy for diabetes treatment. acs.org

Human β-glucocerebrosidase (GCase) and α-galactosidase A (α-Gal A): Multimeric pyrrolidine iminosugars have been developed as potent inhibitors for these enzymes, relevant to conditions like Fabry disease. nih.govfrontiersin.org

Dual-Target Ligands: A promising strategy in modern drug design is the development of single molecules that can modulate two distinct targets. The pyrrolidine moiety has been successfully used as a key pharmacophore in designing dual-target ligands, such as those for the μ-opioid receptor (MOR) and dopamine (B1211576) D3 receptor (D3R). This approach could be applied to 2-(2-Methoxyphenyl)pyrrolidine to create novel therapeutics for complex disorders.

Antimicrobial Targets: Pyrrolidine derivatives have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV, suggesting a potential, yet unexplored, role as antibacterial agents.

A summary of potential, under-explored targets for this chemical class is presented in Table 1.

| Potential Target Class | Specific Example(s) | Therapeutic Relevance |

| Ion Channels | NMDA Receptor Subtypes (e.g., GluN2B) | Neurodegeneration, Stroke, Depression nih.govbioworld.com |

| Enzymes | α-Glucosidase, Aldose Reductase | Diabetes nih.gov |

| α-Amylase | Diabetes acs.org | |

| β-Glucocerebrosidase (GCase) | Fabry Disease frontiersin.org | |

| DNA Gyrase, Topoisomerase IV | Bacterial Infections | |

| Dual-Target Systems | μ-Opioid / Dopamine D3 Receptors | Pain, Addiction |

Development of Novel Stereoselective Synthetic Approaches for Pyrrolidine Derivatives

The biological activity of chiral pyrrolidine derivatives is highly dependent on their stereochemistry. researchgate.net Therefore, the development of efficient, scalable, and stereoselective synthetic methods is crucial for advancing the field. While classical methods exist, emerging research gaps lie in the adoption of greener, more atom-economical, and highly enantioselective modern synthetic strategies. researchgate.net

Future synthetic development should prioritize:

Biocatalytic Methods: The use of enzymes, such as transaminases, offers a powerful and environmentally friendly approach for the asymmetric synthesis of 2-substituted pyrrolidines. nih.govescholarship.org This method can achieve exceptionally high enantiomeric excess (ee >99.5%) starting from simple ω-chloroketones, avoiding the need for heavy metal catalysts. nih.govescholarship.org

Asymmetric Cycloaddition and Annulation: Formal [3+2] annulation strategies, which construct the pyrrolidine ring from simple, non-cyclic precursors, are highly attractive for rapidly building molecular complexity. nih.gov Organocatalytic asymmetric Michael additions followed by reductive cyclization represent a state-of-the-art method for producing highly substituted pyrrolidines with excellent stereocontrol. nih.gov

Advanced Intramolecular Cyclizations: The "clip-cycle" synthesis, an asymmetric intramolecular aza-Michael cyclization catalyzed by a chiral Brønsted acid, is a novel strategy for creating substituted pyrrolidines with high enantioselectivity. acs.org Further exploration of radical-mediated cyclizations also presents an opportunity for novel bond formations under mild conditions. nih.gov

Skeletal Rearrangement: A highly innovative approach involves the photo-promoted ring contraction of abundant feedstocks like pyridines to generate pyrrolidine derivatives. nih.gov This skeletal editing strategy opens up entirely new synthetic pathways to previously inaccessible structures. nih.gov

Table 2 highlights a comparison of traditional versus emerging synthetic strategies.

| Synthetic Strategy | Traditional Approach | Novel/Emerging Approach | Key Advantages of Novel Approach |

| Source of Chirality | Chiral Pool (e.g., L-proline) nih.gov | Asymmetric Catalysis (Organo-, Bio-, Metal-) nih.govnih.gov | Broader substrate scope, access to both enantiomers. |

| Ring Formation | Functionalization of existing pyrrolidine ring nih.gov | De novo synthesis via cycloaddition or cyclization acs.orgnih.govbiorxiv.org | Greater structural diversity and complexity. |

| Catalysis | Stoichiometric chiral auxiliaries | Catalytic transaminases, chiral phosphoric acids acs.orgnih.gov | Higher efficiency, lower waste, greener process. |

| Starting Materials | Complex precursors | Simple, abundant feedstocks (e.g., pyridines) nih.gov | Increased atom economy, novel synthetic routes. |

Application of Advanced In Vitro and In Vivo Animal Models for Deeper Mechanistic Understanding

To bridge the gap between molecular action and physiological response, it is imperative to move beyond simple binding assays and traditional animal models. The complexity of the CNS, a primary target area for 2-(2-Methoxyphenyl)pyrrolidine analogues, demands more sophisticated models that can provide deeper mechanistic insights. nih.gov

Advanced In Vitro Models: A significant research gap is the limited use of three-dimensional (3D) cell culture systems. Human pluripotent stem cell (hPSC)-derived brain organoids offer an unparalleled platform to model aspects of human brain development and disease in vitro. frontiersin.orgnih.gov These self-organizing 3D structures contain various neuronal and glial cell types, allowing for the study of complex cell-cell interactions and network activity in a more physiologically relevant context than 2D monocultures. nih.govsigmaaldrich.com Employing brain organoids could help elucidate the effects of 2-(2-Methoxyphenyl)pyrrolidine hydrochloride on neuronal differentiation, synaptogenesis, and disease-specific pathologies like amyloid plaque formation. frontiersin.orglabmanager.com

Advanced In Vivo Models and Techniques:

Zebrafish Larvae for High-Throughput Screening: The zebrafish larva has emerged as a powerful vertebrate model for in vivo chemical screening. nih.govnih.gov Its small size, rapid development, and optical transparency are ideal for automated, high-content imaging of behavior and neuronal activity. escholarship.orgbiorxiv.org Large-scale screens using zebrafish can rapidly identify neuroactive compounds and classify them based on their unique behavioral fingerprints, providing a crucial first pass for mechanistic investigation. nih.govharvard.edu

Non-Invasive In Vivo Imaging: To understand how these compounds work in a living mammalian brain, advanced imaging techniques are essential. Technologies like positron emission tomography (PET) , single-photon emission computed tomography (SPECT) , and near-infrared (NIR) fluorescence optical imaging allow for the real-time visualization of drug distribution, target engagement, and downstream physiological effects in animal models. nih.govnih.govacnp.org These methods can provide critical pharmacokinetic and pharmacodynamic data, helping to optimize dose and confirm that a drug reaches its intended target in the brain. brown.edujneurosci.org

Design and Synthesis of Highly Selective Chemical Probes for Receptor and Enzyme Research

To definitively identify the molecular targets of this compound and understand its mechanism of action, the development of bespoke chemical probes is a critical next step. nih.govscispace.com These tools are designed to interact with and report on specific biological targets, enabling their identification and characterization.

Radiolabeled Probes for PET Imaging: A major future direction is the synthesis of analogues of 2-(2-Methoxyphenyl)pyrrolidine labeled with positron-emitting radionuclides such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). nih.govresearchgate.net Such molecules can serve as PET ligands to non-invasively map the distribution and density of their binding sites in the living brain. columbia.eduradiologykey.comnih.gov The development of a high-quality PET ligand based on this scaffold would be a transformative tool, allowing researchers to directly measure target engagement in preclinical models and, eventually, in human subjects. bohrium.com This would provide unequivocal proof of mechanism and help establish a clear relationship between drug dosage, target occupancy, and therapeutic effect. nih.gov

Photoaffinity Probes for Target Identification: To discover novel or unexpected binding partners, photoaffinity labeling (PAL) is a powerful strategy. nih.gov This involves synthesizing a probe that incorporates two key features: a photoreactive group (e.g., a diazirine or benzophenone) and an enrichment handle (e.g., a terminal alkyne for click chemistry). unimi.it Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to any nearby interacting proteins. nih.govresearchgate.net The alkyne handle then allows for the selective attachment of a reporter tag (like biotin), enabling the isolation and subsequent identification of the target proteins by mass spectrometry. ljmu.ac.uk Designing and applying such probes derived from the 2-(2-Methoxyphenyl)pyrrolidine scaffold could definitively identify its direct molecular targets within the complex cellular proteome. unimi.itolemiss.edu

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2-Methoxyphenyl)pyrrolidine hydrochloride?

The compound is typically synthesized via nucleophilic substitution or reductive amination. A common route involves reacting 2-methoxyphenyl Grignard reagents with pyrrolidine derivatives, followed by hydrochlorination. For enantiomerically pure forms (e.g., (S)- or (R)-isomers), chiral resolution or asymmetric catalysis may be employed. Key intermediates like 1-(2-chloroethyl)pyrrolidine hydrochloride (used in Pacritinib synthesis) highlight the role of halogenated precursors in such pathways .

Advanced: How can researchers optimize stereoselective synthesis of enantiopure this compound?

Stereoselective synthesis requires chiral auxiliaries or catalysts. For example, asymmetric hydrogenation of ketones using Ru-BINAP complexes can yield enantiomeric excesses >90%. Alternatively, enzymatic resolution with lipases or esterases may separate racemic mixtures. Analytical validation via chiral HPLC (e.g., Chiralpak® columns) is critical to confirm enantiopurity. Contaminants like diastereomers or residual solvents must be monitored using GC-MS or NMR .

Basic: What spectroscopic techniques are used to characterize this compound?

- NMR : H and C NMR identify aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl) and pyrrolidine ring signals (δ 1.5–3.5 ppm).

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 237.1 ([M+H]) and HCl adducts.

- IR : Stretching vibrations for C-O (methoxy group, ~1250 cm) and NH (broad peak ~2500 cm) .

Advanced: What safety protocols are recommended for handling 2-(2-Methoxypypyrrolidine hydrochloride under reactive conditions?

- Thermal Stability : Avoid temperatures >150°C to prevent decomposition into toxic fumes (e.g., NO, chlorinated gases). Use inert atmospheres for reactions involving strong acids/bases .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and NIOSH-approved respirators during aerosol-generating steps (e.g., milling).

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Basic: How does the methoxy group influence the compound’s receptor-binding properties?

The 2-methoxyphenyl moiety enhances lipophilicity, improving blood-brain barrier penetration. Computational docking studies suggest the methoxy oxygen forms hydrogen bonds with amine receptors (e.g., σ-1 or dopamine receptors). Comparative studies with non-methoxylated analogs show reduced affinity, highlighting steric and electronic effects .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or impurity profiles. Mitigation strategies include:

- Replicating Studies : Use standardized protocols (e.g., NIH Assay Guidance Manual).

- Analytical Controls : Quantify impurities (e.g., via LC-MS) and correlate with bioactivity.

- Orthogonal Assays : Validate receptor binding with both radioligand and fluorescence-based methods .

Basic: What are the recommended storage conditions for long-term stability?

Store at 2–8°C in airtight, light-resistant containers under nitrogen. Desiccants (e.g., silica gel) prevent hygroscopic degradation. Periodic stability testing via HPLC ensures purity retention >98% over 24 months .

Advanced: How to design SAR studies for 2-(2-Methoxyphenyl)pyrrolidine derivatives?

- Core Modifications : Replace pyrrolidine with piperidine or azetidine to assess ring size impact.

- Substituent Effects : Vary methoxy position (e.g., 3- or 4-methoxy) and compare pharmacokinetic profiles.

- Salt Forms : Test hydrochloride vs. trifluoroacetate salts for solubility and bioavailability differences .

Basic: What analytical methods validate purity in bulk synthesis?

- HPLC : Use C18 columns (e.g., Agilent ZORBAX) with UV detection at 254 nm. Acceptance criteria: single peak ≥95% area.

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values.

- Residual Solvents : GC-MS detects limits per ICH Q3C guidelines .

Advanced: What mechanistic insights explain the compound’s degradation under oxidative stress?

LC-MS/MS studies reveal methoxy demethylation to phenolic byproducts under HO exposure. Pyrrolidine ring oxidation generates lactam derivatives. Accelerated stability studies (40°C/75% RH) combined with DFT calculations predict degradation pathways, guiding formulation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.